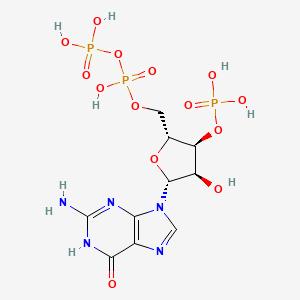
Guanosine-3'-monophosphate-5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-3’-monophosphate-5’-diphosphate is a purine ribonucleoside diphosphate. It plays a crucial role in various biological processes, including cell growth and the biosynthesis of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine-3’-monophosphate-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The reaction conditions typically require the presence of magnesium ions (Mg²⁺) and a suitable buffer to maintain the pH at an optimal level for enzyme activity .
Industrial Production Methods
In industrial settings, guanosine-3’-monophosphate-5’-diphosphate is produced using recombinant Escherichia coli strains that overexpress the necessary enzymes for its biosynthesis. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a bioreactor with controlled pH and nutrient supply . This method allows for the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine-3’-monophosphate-5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally require controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of guanosine-3’-monophosphate-5’-diphosphate can lead to the formation of guanosine-3’-monophosphate-5’-triphosphate, while reduction can yield guanosine-3’-monophosphate .
Aplicaciones Científicas De Investigación
Guanosine-3’-monophosphate-5’-diphosphate has a wide range of scientific research applications:
Mecanismo De Acción
Guanosine-3’-monophosphate-5’-diphosphate exerts its effects by interacting with specific molecular targets and pathways. It acts as a substrate for various enzymes involved in nucleotide metabolism and cell signaling . The compound can modulate the activity of G-protein coupled receptors and other signaling proteins, leading to changes in cellular processes such as gene expression and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclic guanosine monophosphate (cGMP): A cyclic nucleotide derived from guanosine triphosphate (GTP) that acts as a second messenger in various physiological processes.
Guanosine-5’-diphosphate (GDP): A guanine nucleotide containing two phosphate groups esterified to the sugar moiety.
Guanosine-5’-triphosphate (GTP): A guanine nucleotide with three phosphate groups, involved in protein synthesis and signal transduction.
Uniqueness
Guanosine-3’-monophosphate-5’-diphosphate is unique due to its specific structure, which includes both a monophosphate and a diphosphate group. This dual functionality allows it to participate in a wider range of biochemical reactions compared to other guanosine nucleotides .
Propiedades
Número CAS |
58902-76-4 |
|---|---|
Fórmula molecular |
C10H16N5O14P3 |
Peso molecular |
523.18 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(28-30(18,19)20)3(27-9)1-26-32(24,25)29-31(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
HEYSFDAMRDTCJM-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


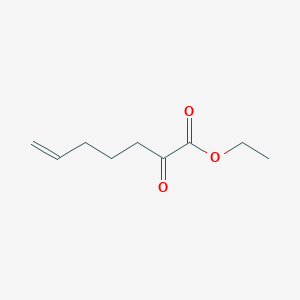
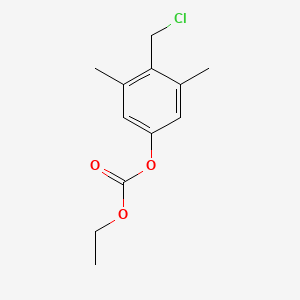
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
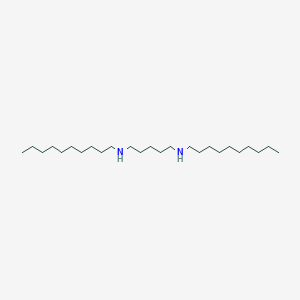
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)


![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
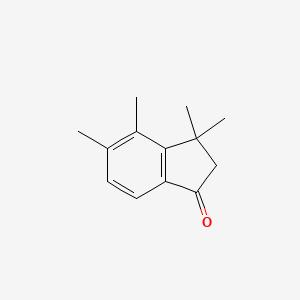
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
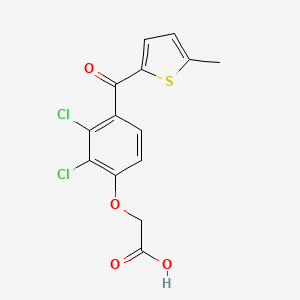
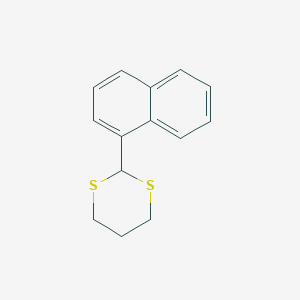
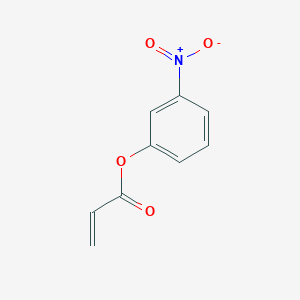
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
